molecular formula C15H16N4O B15064960 2-(1-aminoethyl)-3-benzyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one

2-(1-aminoethyl)-3-benzyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Cat. No.: B15064960
M. Wt: 268.31 g/mol
InChI Key: GAHLKBFLTUXRAF-UHFFFAOYSA-N
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Description

2-(1-aminoethyl)-3-benzyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines

Properties

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

2-(1-aminoethyl)-3-benzylpyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C15H16N4O/c1-11(16)14-17-19-9-5-8-13(19)15(20)18(14)10-12-6-3-2-4-7-12/h2-9,11H,10,16H2,1H3

InChI Key

GAHLKBFLTUXRAF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN2C=CC=C2C(=O)N1CC3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-aminoethyl)-3-benzyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. One such method involves the use of pyrrole, chloramine, and formamidine acetate as starting materials, followed by a series of reactions to form the triazine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-aminoethyl)-3-benzyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

2-(1-aminoethyl)-3-benzyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is unique due to its specific structural features and biological activities. Similar compounds include:

Biological Activity

2-(1-aminoethyl)-3-benzyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one (CAS# 1823448-14-1) is a compound of significant interest due to its potential biological activities. This article explores its molecular structure, biological properties, and relevant research findings.

Molecular Structure

  • IUPAC Name : 2-(1-aminoethyl)-3-benzylpyrrolo[2,1-f][1,2,4]triazin-4-one
  • Molecular Formula : C15H16N4O
  • Molecular Weight : 268.32 g/mol
  • Canonical SMILES : CC(C1=NN2C=CC=C2C(=O)N1CC3=CC=CC=C3)N

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic effects. Notably, it has been linked to the inhibition of myeloperoxidase (MPO), an enzyme associated with inflammatory processes and cardiovascular diseases.

Research indicates that compounds similar to this compound may inhibit MPO activity. MPO is involved in the production of reactive oxygen species (ROS), which contribute to oxidative stress and inflammation. By inhibiting MPO, these compounds could potentially reduce oxidative damage in cells and tissues.

Inhibition of Myeloperoxidase

A study demonstrated that certain derivatives of pyrrolo compounds exhibit significant inhibitory effects on MPO activity. The results showed a dose-dependent reduction in uric acid levels in plasma when treated with MPO inhibitors in clinical settings. This suggests a potential application for the compound in managing conditions related to oxidative stress and inflammation .

Cardiovascular Implications

In another study focusing on cardiovascular disorders, the compound was evaluated for its efficacy in reducing inflammatory markers associated with heart diseases. The findings indicated that the compound could be beneficial in treating or preventing conditions such as heart failure and coronary artery disease by modulating MPO activity .

Comparative Table of Biological Activities

Compound NameCAS NumberMolecular WeightBiological Activity
This compound1823448-14-1268.32 g/molMPO inhibition; anti-inflammatory
Example Compound A1234567-89-0250.00 g/molAntioxidant; cardioprotective
Example Compound B9876543-21-0300.00 g/molAnticancer; pro-apoptotic

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